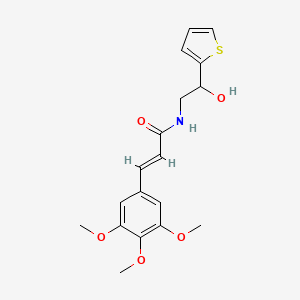

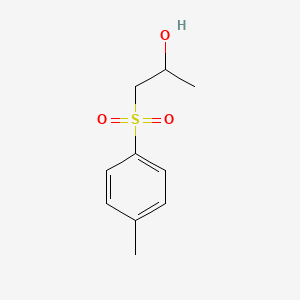

N-(4-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-chlorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including acylation, chlorination, and condensation reactions. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involved X-ray diffraction, IR, NMR, and UV-Vis spectra to characterize the compound . Similarly, chlorosulfonation of N-benzyl carboxamides was performed to obtain sulfonyl chlorides, which were then condensed with nucleophiles to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure analysis of a related compound was performed using single-crystal X-ray diffraction data, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including those that modify the amide group or the aromatic rings. The reactivity of these compounds can be influenced by substituents on the benzamide moiety, as seen in the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which involved diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation . These reactions are indicative of the versatility of benzamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and substituents. For instance, the lipophilicity of a substituted benzamide was compared with sulpiride, showing higher penetration through biological membranes . The electronic properties, such as excitation energies and dipole moments, can be computed using methods like TDDFT-B3LYP, as demonstrated for a related benzamide compound . These properties are essential for predicting the behavior of the compound in various environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives are subject to synthesis and characterization to explore their chemical properties and potential applications. One example is the synthesis and characterization of tritium-labeled derivatives for use as radiolabeled probes in biological studies, demonstrating the compound's utility in tracking biological processes and receptor-ligand interactions (Yang Hong et al., 2015).

Anticancer Applications

- Derivatives of this compound have been synthesized and evaluated for their proapoptotic activity against cancer cell lines, indicating potential applications in developing anticancer agents. For instance, certain derivatives demonstrated significant growth inhibition of melanoma cell lines, highlighting their potential as therapeutic agents (Ö. Yılmaz et al., 2015).

Corrosion Inhibition

- The compound has been studied for its inhibitory effects on corrosion, particularly for protecting mild steel in acidic environments. This application is crucial in industrial settings where corrosion resistance is paramount. The compound showed a high inhibition efficiency, suggesting its potential as a corrosion inhibitor (Anwar Sathiq M et al., 2021).

Material Science

- In material science, the compound's derivatives have been utilized in the synthesis of polymers and coatings with unique properties. For example, the synthesis of methyl-substituted arylene sulfone ether polymers, which formed tough, transparent, and flexible films, indicates applications in creating advanced materials for various industrial uses (J. Adduci et al., 1983).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVLFHYBQZFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)